6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of both fluorine and iodine atoms attached to a pyrrolo[2,3-b]pyridine core, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multi-step synthetic routes. One common method includes the halogenation of pyrrolo[2,3-b]pyridine derivatives. The reaction conditions often involve the use of halogenating agents such as N-iodosuccinimide (NIS) for iodination and Selectfluor for fluorination. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove halogen atoms under specific conditions.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine is largely dependent on its interaction with molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and metastasis .
Comparison with Similar Compounds
6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other halogenated pyrrolo[2,3-b]pyridine derivatives, such as:
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
These compounds share similar core structures but differ in the position and type of substituents, which can significantly affect their chemical reactivity and biological activity. The presence of different halogens and functional groups can lead to variations in their pharmacokinetic properties and efficacy as therapeutic agents .
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-6-2-1-4-5(9)3-10-7(4)11-6/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLFCESQBDYRJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696662 | |
Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190319-92-6 | |
Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190319-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.